molecular formula C19H23N7O2 B5623386 2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5623386
M. Wt: 381.4 g/mol
InChI Key: CEYYUEIYSXJQBM-UHFFFAOYSA-N
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Description

Heterocyclic compounds, particularly those incorporating pyrazole and pyrazine moieties, are of significant interest due to their wide range of biological activities. The synthesis of these compounds often involves multi-step reactions, starting from simple precursors to yield complex structures with potential biological applications.

Synthesis Analysis

The synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, involves reactions like condensation and cyclization. For example, novel pyrazolo[1,5-a]pyrimidine and isoxazole derivatives have been synthesized from enaminones, showcasing the versatility of starting materials and reaction pathways in accessing diverse heterocyclic frameworks (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and MS, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule. For instance, novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been characterized, revealing the importance of structural analysis in understanding the properties of these compounds (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action of 1H-indazole-containing drugs can vary widely depending on the specific drug. Some are used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Future Directions

The development of new synthetic approaches to indazoles, including the specific compound you mentioned, is an active area of research. These efforts aim to improve the efficiency of the synthesis process and expand the range of possible compounds .

properties

IUPAC Name

2-[[(2-indazol-1-ylacetyl)amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-23(2)19(28)24-7-8-25-16(12-24)9-15(22-25)11-20-18(27)13-26-17-6-4-3-5-14(17)10-21-26/h3-6,9-10H,7-8,11-13H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYYUEIYSXJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)CN3C4=CC=CC=C4C=N3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

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